![molecular formula C18H10N4 B1231967 Dipyrido[3,2-a:2',3'-c]phenazine CAS No. 19535-47-8](/img/structure/B1231967.png)
Dipyrido[3,2-a:2',3'-c]phenazine
Overview
Description
Dipyrido[3,2-a:2’,3’-c]phenazine, also known as dppz, is an organic compound with the chemical formula C18H10N4 . It is a deep red crystal that is soluble in organic solvents such as alcohol and dimethyl sulfoxide . Dppz has good electron transport properties, and its optical and electrical properties make it potentially useful in organic electronic devices .
Synthesis Analysis
Dppz can be synthesized through various methods. One approach involves the conversion of 1,10-phenanthroline derivatives to the corresponding 5,6-diones . Another method involves the reaction of 1,10-phenanthroline-5,6-dione and 3,4-diaminobenzoic acid as starting materials . Photolysis of dppz in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine .Molecular Structure Analysis
The molecular structure of dppz has been characterized by detailed NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations . These studies reveal that its red color is due to a low-lying intramolecular charge transfer state .Chemical Reactions Analysis
Photolysis of dppz in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine . This reaction has been characterized by detailed NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations .Physical And Chemical Properties Analysis
Dppz is a deep red crystal that is soluble in organic solvents such as alcohol and dimethyl sulfoxide . It has good electron transport properties, and its optical and electrical properties make it potentially useful in organic electronic devices .Scientific Research Applications
Photosensitizers for Singlet Oxygen Generation
Dppz derivatives have been developed as photosensitizers for singlet oxygen generation, which is crucial in photodynamic therapy for cancer treatment . These derivatives exhibit electronic absorption in the red region, around 600 nm, which is ideal for biological applications due to deeper tissue penetration .
Electron Donor-Acceptor Systems
The electron donor–acceptor–donor (D–A–D) π-conjugated molecules based on dppz are significant in creating materials for organic electronics . They facilitate intramolecular charge transfer transitions, which are essential for the development of organic photovoltaic devices .
DNA Intercalation
Dppz and its derivatives intercalate into DNA, which is a process where the compound inserts itself between the base pairs of DNA . This property is exploited in designing drugs that can target genetic material in cancer cells, leading to apoptosis or programmed cell death .
Fluorescent Probes and Bioresponsive Cellular Imaging Agents
Due to their ability to intercalate into DNA, dppz compounds can act as fluorescent probes. They are used in cellular imaging to visualize the location and quantity of DNA or RNA in biological samples .
Artificial Nucleases
Dppz compounds have shown potential as artificial nucleases. These are enzymes that can cleave RNA or DNA, which can be utilized in genetic engineering and gene therapy to manipulate genetic material .
MRI Contrast Agents
Some dppz derivatives are explored as MRI contrast agents. Their paramagnetic properties enhance the contrast in MRI scans, improving the visualization of internal structures in medical diagnostics .
Organic Light-Emitting Diodes (OLEDs)
The photophysical properties of dppz make it suitable for use in OLEDs. Its ability to emit light upon electrical excitation is valuable in developing more efficient and brighter displays for electronic devices .
Chemical Sensors
Dppz-based compounds can be engineered to act as chemical sensors. Their structural and electronic properties allow them to interact with specific molecules, making them useful for detecting the presence of various chemicals in the environment .
properties
IUPAC Name |
quinoxalino[2,3-f][1,10]phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAWSJMUYMNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyrido[3,2-a:2',3'-c]phenazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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